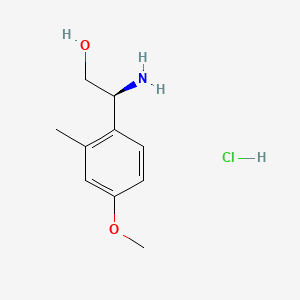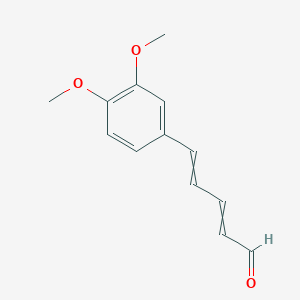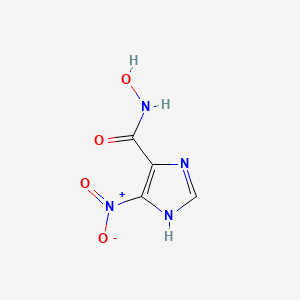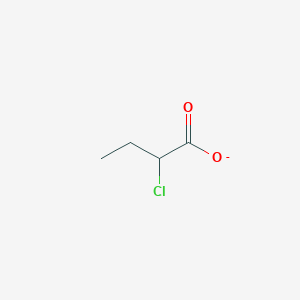
2-Chloranylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl chloroacetate is an organic compound with the chemical formula ClCH2CO2CH2CH3. It is primarily used in the chemical industry as a solvent for organic synthesis and as an intermediate in the production of pesticides, such as sodium fluoroacetate . This compound is known for its distinctive odor and is a colorless liquid at room temperature.
Vorbereitungsmethoden
Ethyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
ClCH2COOH+C2H5OH→ClCH2COOCH2CH3+H2O
In industrial settings, ethyl chloroacetate is produced by the esterification of chloroacetic acid with ethanol under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl chloroacetate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as ammonia, amines, or thiols. For example, the reaction with ammonia produces ethyl glycinate:
ClCH2COOCH2CH3+NH3→NH2CH2COOCH2CH3+HCl
-
Hydrolysis: : Ethyl chloroacetate can be hydrolyzed to chloroacetic acid and ethanol in the presence of water and a strong acid or base:
ClCH2COOCH2CH3+H2O→ClCH2COOH+C2H5OH
-
Reduction: : It can be reduced to ethyl acetate using reducing agents like lithium aluminum hydride:
ClCH2COOCH2CH3+LiAlH4→CH3COOCH2CH3+LiCl+AlH3
Wissenschaftliche Forschungsanwendungen
Ethyl chloroacetate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of heterocyclic compounds and as an intermediate in the synthesis of cinepazet and fenmetramide .
-
Biology: : In biological research, ethyl chloroacetate is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It is also utilized in the synthesis of biologically active molecules.
-
Medicine: : Ethyl chloroacetate is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is used in the development of drugs with various therapeutic applications.
-
Industry: : In the industrial sector, ethyl chloroacetate is used in the production of pesticides, herbicides, and other agrochemicals. It is also employed as a solvent in various chemical processes .
Wirkmechanismus
The mechanism of action of ethyl chloroacetate involves its reactivity as an alkylating agent. The chlorine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in organic synthesis, where it can introduce the chloroacetate moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which ethyl chloroacetate is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl chloroacetate can be compared with other similar compounds, such as:
-
Ethyl bromoacetate: : Similar to ethyl chloroacetate but with a bromine atom instead of chlorine. It is also used in organic synthesis and as an intermediate in the production of various chemicals .
-
Ethyl iodoacetate: : Contains an iodine atom instead of chlorine. It is more reactive than ethyl chloroacetate and is used in specialized organic synthesis applications .
-
Ethyl acetoacetate: : Lacks the halogen atom and has a keto group instead. It is used in the synthesis of heterocyclic compounds and as a building block in organic chemistry .
Ethyl chloroacetate is unique due to its specific reactivity and applications in the synthesis of pesticides and pharmaceuticals. Its chlorine atom provides distinct chemical properties that differentiate it from its bromine and iodine analogs.
Eigenschaften
IUPAC Name |
2-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUZBPJAGZHSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClO2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
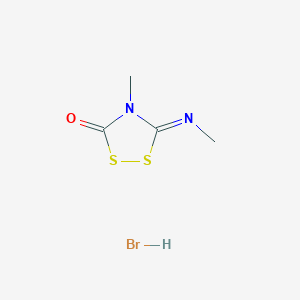


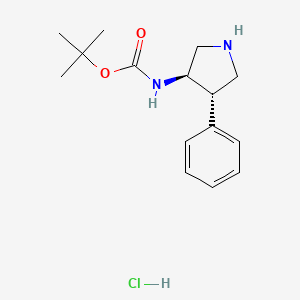
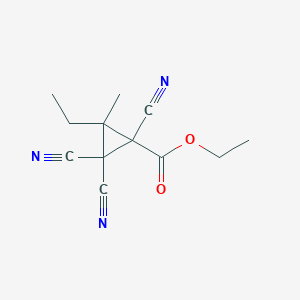
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
